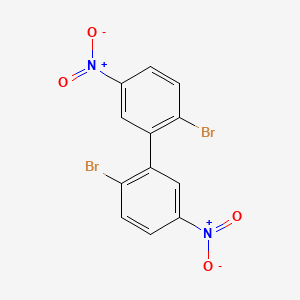

2,2'-Dibromo-5,5'-dinitrobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-bromo-5-nitrophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N2O4/c13-11-3-1-7(15(17)18)5-9(11)10-6-8(16(19)20)2-4-12(10)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVFUJSGWQGGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547379 | |

| Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-22-9 | |

| Record name | 2,2'-Dibromo-5,5'-dinitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2'-Dibromo-5,5'-dinitrobiphenyl

CAS Number: 52026-22-9

This technical guide provides an in-depth overview of 2,2'-Dibromo-5,5'-dinitrobiphenyl, a halogenated and nitrated aromatic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of structurally similar compounds provide valuable insights. The following table summarizes key data for the target compound and its analogues, 4,4'-Dibromo-2,2'-dinitrobiphenyl and 2,2'-dinitrobiphenyl.

| Property | This compound | 4,4'-Dibromo-2,2'-dinitrobiphenyl[1] | 2,2'-dinitrobiphenyl[2] |

| CAS Number | 52026-22-9 | 91371-12-9 | 2436-96-6 |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ | C₁₂H₆Br₂N₂O₄ | C₁₂H₈N₂O₄ |

| Molecular Weight | 401.99 g/mol | 402.00 g/mol | 244.20 g/mol |

| Appearance | - | Solid[1] | - |

| Melting Point | - | 145-150 °C[1] | - |

| Boiling Point | - | - | - |

| Solubility | - | - | - |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

The proposed synthesis involves the copper-mediated homocoupling of a suitable bromonitrobenzene precursor.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[8])

Materials:

-

4-Bromo-1-chloro-2-nitrobenzene (starting material)

-

Copper powder, activated

-

High-boiling point solvent (e.g., Dimethylformamide (DMF) or nitrobenzene)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the starting material, 4-bromo-1-chloro-2-nitrobenzene, and the chosen high-boiling point solvent.

-

Initiation: Heat the mixture to a high temperature (typically above 200°C) under an inert atmosphere (e.g., nitrogen or argon).

-

Copper Addition: Gradually add activated copper powder to the heated solution with vigorous stirring. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.

-

Reaction Monitoring: Maintain the reaction at the elevated temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper and copper salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield the final this compound.

Note: The reaction conditions, particularly temperature and reaction time, may need to be optimized for this specific substrate.

Applications in Research and Development

Based on the applications of its analogues, this compound is primarily of interest as a chemical intermediate.

-

Materials Science: Similar polybrominated and nitrated biphenyls are utilized in the synthesis of carbazoles and other fused heterocyclic ring systems. These structures are often investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic materials.

-

Chemical Synthesis: The bromine and nitro functional groups offer versatile handles for further chemical transformations, making it a valuable building block for the synthesis of more complex molecules. It can serve as a precursor for the synthesis of PBB 52, a polybrominated biphenyl.

Biological Activity and Potential in Drug Development

The biological activity of this compound has not been extensively studied. However, research on related classes of compounds provides some indication of potential areas of interest:

-

Polybrominated Diphenyl Ethers (PBDEs): Some naturally occurring and synthetic PBDEs have been shown to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[8][9] Certain bromophenol derivatives have also been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target in anti-diabetic drug discovery.[10][11]

-

Dinitrophenyl Derivatives: This class of compounds has been explored for various biological effects, though toxicity is often a concern.[12]

It is important to note that the presence of multiple bromine and nitro groups may confer significant toxicity, which would need to be carefully evaluated in any drug development program. The high failure rate of drug candidates in clinical trials underscores the importance of thorough preclinical evaluation.[13]

Safety and Handling

-

Hazard Classification (based on analogues): Likely to be classified as an irritant, and potentially harmful if swallowed or in contact with skin. May cause serious eye damage and respiratory irritation. It is also expected to be toxic to aquatic life.[1][14][15][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[14][15][16][17]

References

- 1. 4,4′-Dibromo-2,2′-dinitrobiphenyl 97% | 91371-12-9 [sigmaaldrich.com]

- 2. 2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann_reaction [chemeurope.com]

- 7. 4,4'-dibroMo-2,2'-dinitrobiphenyl | 91371-12-9 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmasalmanac.com [pharmasalmanac.com]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl - Safety Data Sheet [chemicalbook.com]

physical properties of 2,2'-Dibromo-5,5'-dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dibromo-5,5'-dinitrobiphenyl is a halogenated and nitrated aromatic compound. Its structure, featuring a biphenyl core with bromine and nitro functional groups, suggests its potential as a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro groups and the presence of bromine atoms at the 2,2'-positions can influence its chemical reactivity and potential biological activity. This guide provides a summary of the available information on its physical properties, a generalized synthesis protocol, and a logical workflow for its preparation and purification.

It is important to note that specific experimental data for this compound (CAS No. 52026-22-9) is limited in publicly available literature. Therefore, this guide also includes data from closely related isomers to provide a comparative context for its potential characteristics.

Core Physical Properties

| Property | 4,4'-Dibromo-2,2'-dinitrobiphenyl[1] | 2,2'-Dinitrobiphenyl[2] |

| CAS Number | 91371-12-9 | 2436-96-6 |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ | C₁₂H₈N₂O₄ |

| Molecular Weight | 402.00 g/mol | 244.20 g/mol |

| Appearance | Solid | Light yellow to beige crystalline powder |

| Melting Point | 145-150 °C | 124-126 °C |

| Boiling Point | 452.9 ± 40.0 °C (Predicted) | Not available |

| Density | 1.907 ± 0.06 g/cm³ (Predicted) | Not available |

| Solubility | Not specified | Soluble in organic solvents |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be extrapolated from the general methods used for synthesizing similar dinitrobiphenyl compounds, primarily through an Ullmann coupling reaction.

Generalized Synthesis of Dinitrobiphenyls via Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of biaryls, involving the copper-mediated coupling of two aryl halides. For the synthesis of a dinitrobiphenyl, a suitable starting material would be a bromonitrobenzene derivative.

Reaction Scheme:

A generalized reaction scheme for the synthesis of a dibromo-dinitrobiphenyl via Ullmann coupling would involve the dimerization of a dibromonitrobenzene precursor in the presence of a copper catalyst.

Materials:

-

A suitable bromonitrobenzene precursor (e.g., 1-bromo-2-chloro-5-nitrobenzene or 1,2-dibromo-4-nitrobenzene)

-

Copper powder or copper bronze

-

High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene, or sand as a solid support)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure (General Steps):

-

Reactant Preparation: The bromonitrobenzene precursor is mixed with a stoichiometric excess of copper powder in a suitable reaction vessel.

-

Reaction Conditions: The mixture is heated to a high temperature (typically > 200 °C) in a high-boiling point solvent or in a solid-state reaction with sand. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper catalyst.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then extracted from the reaction mixture using an appropriate organic solvent. The copper residues are removed by filtration.

-

Purification: The crude product is purified using standard techniques such as recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) or column chromatography on silica gel.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a dinitrobiphenyl compound, based on the Ullmann coupling reaction and standard laboratory procedures.

Conclusion

This compound represents a potentially valuable, yet undercharacterized, chemical entity. While specific experimental data on its physical properties and synthesis are scarce, established methodologies for related compounds provide a solid foundation for its preparation and handling. The generalized protocols and workflows presented in this guide are intended to serve as a starting point for researchers interested in exploring the chemistry and potential applications of this and similar molecules. Further research is necessary to fully elucidate the specific properties and potential utility of this compound in drug development and materials science.

References

commercial suppliers of 2,2'-Dibromo-5,5'-dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2'-Dibromo-5,5'-dinitrobiphenyl, a halogenated nitroaromatic compound. The information is intended for professionals in research and development, particularly those in the fields of organic synthesis and medicinal chemistry.

Compound Identification and Properties

This compound is a biphenyl core functionalized with bromine and nitro groups at specific positions. The presence of both electron-withdrawing nitro groups and reactive bromine atoms makes it a potentially useful intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52026-22-9 | [1] |

| Molecular Formula | C₁₂H₆Br₂N₂O₄ | [1] |

| Molecular Weight | 402.00 g/mol | Inferred |

| Appearance | Likely a yellow to brown solid | Inferred |

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. Researchers should inquire directly with these vendors for current stock, purity, and pricing information.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Code/CAS No. | Notes |

| A2B Chem | AZ14787 | CAS: 52026-22-9[1] |

| Hubei Changfu Chemical Co., Ltd. | 52026-22-9 | Audited Supplier |

Synthesis Methodology: Proposed Experimental Protocol

Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Materials and Reagents:

-

1-Bromo-2-chloro-5-nitrobenzene (Starting Material)

-

Copper bronze, activated

-

High-boiling solvent (e.g., Dimethylformamide - DMF) or sand

-

Ethanol (for recrystallization)

-

Activated carbon (e.g., Norit)

-

Hydrochloric acid

-

Acetone

-

Standard laboratory glassware for high-temperature reactions, including a round-bottom flask, mechanical stirrer, and condenser.

Experimental Procedure:

-

Activation of Copper Bronze (Optional but Recommended): To improve the consistency of the Ullmann reaction, it is advisable to activate the copper bronze.[4] This can be achieved by stirring the copper bronze in a 2% solution of iodine in acetone for 5-10 minutes. The activated copper is then filtered, washed with a 1:1 solution of concentrated hydrochloric acid in acetone to remove copper iodide, and finally washed with acetone and dried.[4]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, add the starting material, 1-bromo-2-chloro-5-nitrobenzene, and an equal or greater weight of sand (if performing a solvent-free reaction) or an appropriate volume of DMF.

-

Ullmann Coupling: Heat the mixture to a high temperature, typically in the range of 215-225°C, using an oil bath.[4] Slowly add the activated copper bronze to the heated and stirred mixture over a period of about one hour.

-

Reaction Monitoring: Maintain the reaction temperature and continue stirring for an additional 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

If the reaction is performed with sand, the hot mixture can be poured into a beaker containing more sand and stirred to form small clumps, which are then broken up after cooling.[4]

-

The product is then extracted from the solid mixture by boiling with multiple portions of ethanol.[4]

-

If DMF is used as a solvent, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

-

Purification:

-

The crude product obtained from the ethanol extracts or precipitation is collected by filtration.

-

For further purification, the crude solid is dissolved in hot ethanol, treated with activated carbon to remove colored impurities, and filtered while hot.[4]

-

The filtrate is then cooled in an ice bath to induce crystallization of the purified this compound.

-

The crystals are collected by filtration, washed with cold ethanol, and dried. A second crop of crystals may be obtained by concentrating the mother liquor.

-

Applications and Role in Research and Development

Information regarding the direct application of this compound in drug development or its involvement in specific biological signaling pathways is currently limited in publicly available scientific literature.

Its primary known utility is as a chemical intermediate. For instance, it has been identified as an intermediate in the synthesis of PBB 52, a type of polybrominated biphenyl. The presence of nitro and bromo functionalities suggests its potential as a precursor for the synthesis of more complex molecules through reactions such as:

-

Reduction of the nitro groups to form the corresponding diamine, which can then be used in the synthesis of heterocyclic compounds.

-

Cross-coupling reactions (e.g., Suzuki, Stille) at the C-Br positions to introduce new carbon-carbon bonds.

Conclusion

This compound is a specialized chemical intermediate with potential applications in organic synthesis. While its direct biological activity is not well-documented, its structure provides a platform for the synthesis of more complex molecules. The proposed Ullmann coupling protocol offers a viable route for its laboratory-scale preparation. Further research is needed to explore the full potential of this compound and its derivatives in medicinal chemistry and materials science.

Caption: Potential synthetic pathways originating from this compound.

References

Synthesis of 2,2'-Dibromo-5,5'-dinitrobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,2'-Dibromo-5,5'-dinitrobiphenyl, a molecule of interest for various research and development applications. The synthesis is based on the well-established Ullmann coupling reaction, a reliable method for the formation of biaryl compounds. This document details the experimental protocol, presents relevant data in a structured format, and includes visualizations to aid in understanding the process.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a copper-mediated Ullmann homocoupling reaction of a suitable starting material. A plausible precursor for this synthesis is 1,2-dibromo-4-nitrobenzene. The reaction proceeds by the reductive coupling of two molecules of the aryl halide in the presence of copper, leading to the formation of the desired biphenyl structure.

The proposed reaction is as follows:

2 x (1,2-dibromo-4-nitrobenzene) + Cu → this compound + CuBr₂

This approach is analogous to the synthesis of similar substituted biphenyls, such as 2,2'-dinitrobiphenyl and 4,4'-Dibromo-2,2'-dinitrobiphenyl, which are also prepared via Ullmann coupling.[1][2][3][4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for similar Ullmann coupling reactions.[2][5]

Materials:

-

1,2-dibromo-4-nitrobenzene

-

Copper powder or copper bronze

-

Sand (optional, as a heat moderator)

-

Dimethylformamide (DMF, optional solvent)

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction)

-

Hexane (for chromatography)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, mechanical stirrer, heating mantle, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1,2-dibromo-4-nitrobenzene and copper powder. The molar ratio of the aryl halide to copper should be approximately 1:1.5. Sand can be added to the mixture to help moderate the temperature.[2] Alternatively, the reaction can be performed in a high-boiling solvent such as DMF.[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature range of 215-225°C with vigorous stirring.[2] If using DMF as a solvent, the reaction can be conducted at a lower temperature, typically around 150°C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Solvent-free reaction: If the reaction was performed without a solvent, the solid reaction mass can be ground into a powder.[2] The product is then extracted with a suitable organic solvent, such as dichloromethane or hot ethanol.

-

Reaction in DMF: If DMF was used as a solvent, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like dichloromethane to extract the product.

-

-

Purification: The crude product can be purified by one or more of the following methods:

-

Characterization: The final product should be characterized to confirm its identity and purity. This can be done using standard analytical techniques such as:

-

¹H NMR and ¹³C NMR spectroscopy

-

Mass spectrometry

-

Melting point determination

-

Infrared (IR) spectroscopy

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields and properties of similar compounds synthesized via the Ullmann coupling reaction.

| Parameter | Expected Value | Reference |

| Yield | 50-70% | [2] |

| Melting Point | 150-160 °C (estimated) | Similar to 4,4'-Dibromo-2,2'-dinitrobiphenyl (148-150 °C)[3] |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm | Based on the structure |

| ¹³C NMR | Aromatic carbons expected in the range of 120-150 ppm | Based on the structure |

| Mass Spectrum (m/z) | Expected molecular ion peak corresponding to C₁₂H₆Br₂N₂O₄ | Calculated from the molecular formula |

Visualizations

To further illustrate the synthetic process, the following diagrams have been created using the DOT language.

References

An In-depth Technical Guide to Dinitrobiphenyl Compounds for Researchers and Drug Development Professionals

An Overview of the Core Characteristics, Synthesis, and Toxicological Profile of Dinitrobiphenyls

Dinitrobiphenyl compounds, a class of nitroaromatic hydrocarbons, are characterized by a biphenyl structure substituted with two nitro groups. Their versatile chemical nature has led to their use as intermediates in the synthesis of dyes, pigments, and polymers. More recently, their potential as precursors in the development of novel therapeutic agents has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the key characteristics of dinitrobiphenyl compounds, with a focus on their physicochemical properties, synthesis methodologies, toxicological profiles, and potential applications in drug development.

Physicochemical Properties of Dinitrobiphenyl Isomers

The position of the nitro groups on the biphenyl rings significantly influences the physicochemical properties of dinitrobiphenyl isomers. These properties are crucial for understanding their reactivity, solubility, and potential biological interactions. A summary of the key physicochemical data for several common dinitrobiphenyl isomers is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Water Solubility |

| 2,2'-Dinitrobiphenyl | 2436-96-6 | C₁₂H₈N₂O₄ | 244.20 | 123.5–126[1][2] | 305[3] | Yellow crystals[1] | Insoluble |

| 3,3'-Dinitrobiphenyl | 958-96-3 | C₁₂H₈N₂O₄ | 244.20 | - | - | - | - |

| 4,4'-Dinitrobiphenyl | 1528-74-1 | C₁₂H₈N₂O₄ | 244.20 | 237–242[4] | 387.12 (rough estimate)[4] | White to Orange to Green powder/crystal[4] | - |

| 2,4-Dinitrobiphenyl | 2486-04-6 | C₁₂H₈N₂O₄ | 244.20 | - | - | - | - |

| 2,4'-Dinitrobiphenyl | 606-81-5 | C₁₂H₈N₂O₄ | 244.20 | - | - | - | - |

Synthesis of Dinitrobiphenyl Compounds

The synthesis of dinitrobiphenyls is most commonly achieved through coupling reactions of nitro-substituted haloarenes. The Ullmann coupling reaction is a classical and widely used method.

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling[1]

Materials:

-

o-Chloronitrobenzene (1.27 moles)

-

Clean, dry sand (300 g)

-

Copper bronze (200 g)

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer, combine 200 g of o-chloronitrobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to 215–225°C.

-

Slowly add 200 g of copper bronze to the stirred mixture over approximately 1.2 hours, maintaining the temperature at 215–225°C.

-

Continue stirring and heating for an additional 1.5 hours.

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir until clumps form.

-

After cooling, break up the clumps in a mortar.

-

Boil the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution after each extraction.

-

Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

-

Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.

-

For purification, dissolve the crude product in hot ethanol (approximately 2 liters per 100 g of product), treat with Norit, filter the hot solution, and cool in an ice bath to recrystallize.

-

The resulting pure, yellow crystals of 2,2'-dinitrobiphenyl have a melting point of 123.5–124.5°C.[1]

Experimental Protocol: Synthesis of 4,4'-Dinitrobiphenyl[5]

Materials:

-

p-Nitroaniline (30 g)

-

Concentrated sulfuric acid (45 g)

-

Water (60 ml)

-

Sodium nitrite (15.3 g)

-

Copper(I) chloride (21.6 g)

-

Concentrated hydrochloric acid (100 ml)

-

Benzene

Procedure:

-

Prepare a diazonium solution from p-nitroaniline, concentrated sulfuric acid, water, and sodium nitrite.

-

To the vigorously stirred diazonium solution, add a cold solution of copper(I) chloride in concentrated hydrochloric acid. A brisk evolution of nitrogen will occur, and a brownish-yellow precipitate will form.

-

The reaction is complete when the liquid turns green.

-

Steam distill the mixture to remove the p-chloronitrobenzene by-product.

-

The remaining solid in the distillation flask is nearly pure 4,4'-dinitrobiphenyl.

-

Filter the solid, dry it, and recrystallize from benzene. The yield of 4,4'-dinitrobhenyl is approximately 55%, with a melting point of 237°C.[5]

Toxicological Profile

The toxicological properties of dinitrobiphenyl compounds are of significant concern, particularly their potential mutagenicity and carcinogenicity. The metabolism of these compounds can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

Mutagenicity: Several studies have investigated the mutagenic potential of dinitrobiphenyl derivatives. For instance, 2,4-dinitrobiphenyl derivatives have been shown to be mutagenic in the Salmonella typhimurium TA98 strain, with their mutagenicity being enhanced by the addition of a mammalian metabolic activation system (S9 mix).[6] Specifically, 2,4,6-trinitrobiphenyl's mutagenicity was increased 60-fold in the presence of S9.[6] Similarly, the mutagenic potency of 2,4,2',4'-tetranitrobiphenyl was also enhanced by the addition of S9.[6] This suggests that metabolic activation is a key step in the manifestation of their mutagenic effects. 4,4'-Dinitro-2-biphenylamine has also been identified as a direct-acting mutagen in Salmonella typhimurium strain TA100.[7]

Acute Toxicity: Quantitative data on the acute toxicity (e.g., LD50 values) of dinitrobiphenyl compounds are not widely available in publicly accessible literature. However, they are generally considered to be harmful by inhalation, in contact with skin, and if swallowed.[4]

Metabolic Pathways

The metabolism of dinitrobiphenyls is a critical factor in their toxicological profile. The metabolic pathway of 4,4'-dinitrobiphenyl has been studied in rats, revealing a novel biotransformation process.

Caption: Metabolic pathway of 4,4'-dinitrobiphenyl in the rat.[8]

Experimental Workflows

The analysis of dinitrobiphenyl compounds in various matrices requires a systematic workflow to ensure accurate and reliable results. A generalized workflow for the detection and quantification of these compounds in environmental samples is outlined below.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Ullmann Coupling for Biphenyl Synthesis

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1][2] Among the array of synthetic methodologies available, the Ullmann coupling reaction stands as one of the oldest and most fundamental tools for the construction of carbon-carbon bonds between two aryl halides to form a biphenyl.[3][4] First reported by Fritz Ullmann in 1901, this copper-mediated reaction has undergone significant evolution from its initial form, which required harsh conditions, to modern catalytic systems that offer milder conditions and broader substrate scope.[1][3] This guide provides a comprehensive overview of the Ullmann coupling for biphenyl synthesis, detailing its mechanism, classical and modern iterations, experimental protocols, and applications.

The Core Reaction: Mechanism of the Ullmann Coupling

The precise mechanism of the Ullmann reaction has been a subject of extensive study. While early theories suggested radical intermediates, subsequent research, including electron spin resonance studies, has largely ruled this out.[1] The generally accepted pathway for the classic homocoupling of aryl halides involves the formation of an organocopper intermediate.[1][5]

The process is believed to proceed as follows:

-

Oxidative Addition: An active copper(I) species, which can be formed from metallic copper, undergoes oxidative addition with an aryl halide molecule to form an ary-copper(III) intermediate.

-

Second Oxidative Addition or Transmetalation: This intermediate then reacts with a second molecule of the aryl halide.

-

Reductive Elimination: The resulting diorganocopper(III) species undergoes reductive elimination to form the biphenyl product and regenerate a copper(I) species, which can continue the catalytic cycle.[4]

Modern ligand-assisted mechanisms can be more complex, but the fundamental steps of oxidative addition and reductive elimination remain central.

References

Methodological & Application

Application Notes and Protocols: Ullmann Coupling of 2,2'-Dibromo-5,5'-dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann coupling reaction is a classic and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds, typically catalyzed by copper. A significant application of this reaction is the intramolecular cyclization of 2,2'-dihalobiphenyls to synthesize carbazole derivatives. Carbazoles are a vital class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and chemical biology. Their derivatives have demonstrated diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4]

This document provides detailed application notes and a protocol for the synthesis of 3,6-dinitro-9H-carbazole via an intramolecular Ullmann coupling of 2,2'-Dibromo-5,5'-dinitrobiphenyl. Furthermore, it explores the potential applications of the resulting dinitrocarbazole scaffold in drug development.

Reaction Overview

The core reaction involves the intramolecular cyclization of this compound in the presence of a copper catalyst to form 3,6-dinitro-9H-carbazole. The electron-withdrawing nitro groups on the biphenyl backbone can influence the reactivity of the aryl halides in the Ullmann coupling.

Reaction Scheme:

Caption: Intramolecular Ullmann coupling of this compound.

Experimental Protocols

While a specific protocol for the intramolecular Ullmann coupling of this compound is not extensively reported, a reliable procedure can be adapted from established methods for the synthesis of substituted carbazoles from 2,2'-dihalobiphenyls.[5] The following protocol outlines a potential synthetic route.

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Column chromatography setup

Experimental Workflow:

References

- 1. asianpubs.org [asianpubs.org]

- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Cu( i )-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted carbazole - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03323B [pubs.rsc.org]

Application Notes and Protocols: Pd-Catalyzed Suzuki Coupling of 2,2'-Dibromo-5,5'-dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the palladium-catalyzed double Suzuki coupling of 2,2'-Dibromo-5,5'-dinitrobiphenyl with arylboronic acids. This reaction is pivotal for the synthesis of complex tetra-substituted biphenyl derivatives, which are valuable scaffolds in medicinal chemistry, materials science, and organic electronics. The presence of nitro groups renders the substrate electron-deficient, which can present unique challenges and require careful optimization of reaction conditions.[3][4]

Reaction Scheme

The general reaction involves the coupling of this compound with two equivalents of an arylboronic acid in the presence of a palladium catalyst and a base.

Figure 1: General Suzuki Coupling Reaction.

Key Reaction Parameters and Optimization

The successful synthesis of the desired tetra-substituted biphenyls hinges on the careful selection of the catalyst, base, solvent, and temperature. Due to the electron-withdrawing nature of the nitro groups, the aryl bromide bonds are activated towards oxidative addition.[5] However, the steric hindrance around the 2,2'-positions necessitates the use of bulky and electron-rich phosphine ligands to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

Catalyst Selection

Several palladium catalysts can be employed for this transformation. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice due to its commercial availability and effectiveness.[1] Alternatively, catalysts generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable phosphine ligand are also highly effective.[6][7] For sterically hindered couplings, bulky biarylphosphine ligands such as SPhos or XPhos may offer improved yields.

Base and Solvent System

The choice of base is crucial for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[1] The solvent system often consists of a mixture of an organic solvent and water to facilitate the dissolution of both the organic substrate and the inorganic base. Common solvent mixtures include 1,4-dioxane/water, toluene/water, or N,N-dimethylformamide (DMF)/water.[1][8]

Experimental Protocols

The following protocols provide a starting point for the double Suzuki coupling of this compound. Optimization may be required for different arylboronic acids.

Protocol 1: Using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (6 mol%)

-

Potassium phosphate (K₃PO₄) (4 equivalents)

-

1,4-Dioxane

-

Water (deoxygenated)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₄ (0.06 mmol), and 1,4-dioxane (20 mL) under an inert atmosphere (Argon or Nitrogen).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the arylboronic acid (2.5 mmol), K₃PO₄ (4 mmol), and deoxygenated water (5 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(OAc)₂

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Water (deoxygenated)

-

Argon or Nitrogen gas

Procedure:

-

In a round-bottom flask equipped with a condenser, combine this compound (1 mmol), arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add deoxygenated DMF (15 mL) and water (3 mL).

-

Heat the mixture to 100-110 °C for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with dichloromethane (3 x 25 mL).

-

Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 5,5'-Dinitro-2,2'-diphenyl-1,1'-biphenyl.

| Parameter | Protocol 1 | Protocol 2 |

| Substrate | This compound | This compound |

| Boronic Acid | Phenylboronic Acid | Phenylboronic Acid |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / PPh₃ |

| Base | K₃PO₄ | K₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O | DMF/H₂O |

| Temperature | 90 °C | 110 °C |

| Time | 18 h | 16 h |

| Yield (approx.) | 75-85% | 80-90% |

Note: Yields are approximate and can vary based on the specific arylboronic acid used and the purity of reagents.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Pd-catalyzed Suzuki coupling reaction.

Figure 2: Experimental Workflow.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Figure 3: Suzuki-Miyaura Catalytic Cycle.

Conclusion

The Pd-catalyzed Suzuki coupling of this compound provides an effective route to novel tetra-substituted biphenyls. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields, especially given the sterically hindered and electron-deficient nature of the substrate. The protocols provided herein serve as a robust starting point for the synthesis and exploration of this important class of molecules. Researchers are encouraged to optimize these conditions for their specific arylboronic acid coupling partners to achieve the best results.

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. rsc.org [rsc.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Synthesis of Carbazoles from 2,2'-Dibromo-5,5'-dinitrobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,6-dibromo-1,8-dinitrocarbazole from 2,2'-Dibromo-5,5'-dinitrobiphenyl via a Cadogan-type reductive cyclization. This transformation is a key step in the generation of functionalized carbazole scaffolds, which are of significant interest in medicinal chemistry and materials science. The described methodology utilizes triphenylphosphine as a reducing and cyclizing agent. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

Carbazole derivatives are a class of heterocyclic compounds that are present in numerous natural products and synthetic molecules with a wide range of biological activities and material properties. The synthesis of functionalized carbazoles is therefore a critical endeavor in the fields of drug discovery and materials science. One of the most effective methods for constructing the carbazole core is the Cadogan reductive cyclization of 2-nitrobiphenyls.[1][2] This reaction typically involves the deoxygenation of the nitro group by a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite, to form a nitrene intermediate, which then undergoes intramolecular cyclization.

This application note details a proposed synthetic route for the preparation of 3,6-dibromo-1,8-dinitrocarbazole starting from this compound. While the direct, one-pot dicyclization of a dinitrobiphenyl is a challenging transformation, a step-wise approach involving the selective reduction of one nitro group followed by cyclization is a feasible strategy. Alternatively, a direct reductive cyclization can be attempted under forcing conditions. The protocol provided below is based on established Cadogan reaction conditions and is optimized for the specified starting material.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 3,6-dibromo-1,8-dinitrocarbazole. Please note that the yield is an estimate based on similar transformations reported in the literature, as a specific literature precedent for this exact reaction is not available.

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Triphenylphosphine (PPh₃) | [1][2] |

| Solvent | 1,2-Dichlorobenzene (o-DCB) | [2] |

| Reaction Temperature | 180-200 °C (Reflux) | [3] |

| Reaction Time | 12-24 hours | [2] |

| Product | 3,6-dibromo-1,8-dinitrocarbazole | N/A |

| Anticipated Yield | 40-60% | Estimated |

| Purification Method | Column Chromatography | [2] |

Experimental Protocols

Synthesis of 3,6-dibromo-1,8-dinitrocarbazole

This protocol describes the reductive cyclization of this compound using triphenylphosphine.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

1,2-Dichlorobenzene (o-DCB), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 2.37 mmol).

-

Add triphenylphosphine (1.86 g, 7.11 mmol, 3.0 equiv.).

-

Under an inert atmosphere (N₂ or Ar), add anhydrous 1,2-dichlorobenzene (40 mL).

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution.

-

Heat the reaction mixture to reflux (approximately 180 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,2-dichlorobenzene.

-

The crude residue will contain the desired product and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 3,6-dibromo-1,8-dinitrocarbazole as a solid.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualizations

Signaling Pathway: Cadogan Reductive Cyclization

Caption: Proposed reaction pathway for the synthesis of 3,6-dibromo-1,8-dinitrocarbazole.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for the Synthesis of Polymers from Dinitrobiphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance polymers derived from dinitrobiphenyl. The primary route involves a two-step process: the reduction of a dinitrobiphenyl precursor to its corresponding diaminobiphenyl, followed by polycondensation to yield polyamides or polyimides. This document outlines the reaction conditions, experimental procedures, and data for these transformations.

Part 1: Reduction of Dinitrobiphenyl to Diaminobiphenyl

The critical first step in utilizing dinitrobiphenyl for polymer synthesis is the reduction of the nitro groups to primary amines. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 2,2'-Dinitrobiphenyl

This protocol describes the reduction of 2,2'-dinitrobiphenyl to 2,2'-diaminobiphenyl using a palladium on carbon (Pd/C) catalyst.

Materials:

-

2,2'-Dinitrobiphenyl

-

Ethanol (or other suitable solvent like ethyl acetate)

-

5% or 10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Filtration aid (e.g., Celite®)

-

Nitrogen gas (N₂)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Magnetic stirrer and stir bar

-

Filter funnel and flask

-

Rotary evaporator

Procedure:

-

Preparation: In a suitable reaction vessel, dissolve 2,2'-dinitrobiphenyl in ethanol.

-

Inerting: Purge the vessel with nitrogen gas to remove any oxygen.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst can vary, but a starting point is typically 5-10% by weight of the dinitrobiphenyl.

-

Hydrogenation: Pressurize the vessel with hydrogen gas. The pressure can range from atmospheric (using a balloon) to higher pressures in a dedicated apparatus (e.g., 40-50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude 2,2'-diaminobiphenyl.

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diamine.

Table 1: Representative Reaction Conditions for the Reduction of Dinitrobiphenyls

| Dinitrobiphenyl Isomer | Catalyst | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |

| 2,2'-Dinitrobiphenyl | 10% Pd/C | Ethanol | Room Temp. | 40 psig H₂ | 4 | >90 | General laboratory practice |

| 4,4'-Dinitrobiphenyl | Raney Nickel | Ethanol | 70-80 | 3.5 MPa H₂ | 2-3 | High | Based on similar reductions[1] |

| 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Noble Metal Catalyst | Water | 20-200 | Not specified | Not specified | High | [2] |

Workflow for the Reduction of Dinitrobiphenyl

Caption: Workflow for the catalytic hydrogenation of dinitrobiphenyl.

Part 2: Synthesis of Polyamides from Diaminobiphenyl

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. They can be synthesized by the polycondensation of a diamine with a diacid chloride or a dicarboxylic acid.

Experimental Protocol: Low-Temperature Solution Polycondensation of 2,2'-Diaminobiphenyl with a Diacid Chloride

This protocol describes the synthesis of a polyamide from 2,2'-diaminobiphenyl and a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) in an amide-type solvent.

Materials:

-

2,2'-Diaminobiphenyl

-

Aromatic diacid chloride (e.g., isophthaloyl chloride, terephthaloyl chloride)

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

-

Lithium chloride (LiCl) (optional, to improve solubility)

-

Methanol

-

Nitrogen gas (N₂)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet

-

Dropping funnel

-

Low-temperature bath (e.g., ice-water bath)

-

Beaker for precipitation

-

Filtration apparatus

Procedure:

-

Diamine Solution: In a three-necked flask under a nitrogen atmosphere, dissolve 2,2'-diaminobiphenyl and lithium chloride (if used) in anhydrous NMP. Cool the solution to 0-5 °C using an ice-water bath.

-

Diacid Chloride Addition: Add the diacid chloride, either as a solid in one portion or as a solution in a small amount of NMP, to the stirred diamine solution. The addition should be done carefully to control the initial exothermic reaction.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 2-4 hours) to build up the polymer molecular weight. The solution will become viscous.

-

Precipitation: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. This will precipitate the polyamide.

-

Washing: Collect the fibrous polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.

-

Drying: Dry the polyamide product in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Table 2: Representative Conditions for Polyamide Synthesis from Diaminobiphenyl Derivatives

| Diamine | Diacid/Diacid Chloride | Polymerization Method | Solvent | Temperature (°C) | Inherent Viscosity (dL/g) | Reference |

| 2,2'-Bis(p-aminophenoxy)biphenyl | Isophthaloyl chloride | Low-temperature solution polycondensation | NMP | 0 to Room Temp. | 0.44-1.18 | [3] |

| Various aromatic diamines | 4,4'-Bis(4-carboxy methylene) biphenyl | Direct polycondensation (Yamazaki) | NMP/Pyridine | 100 | 0.52-0.96 | |

| Aliphatic/Aromatic Diols and Diamines | - | Catalytic Dehydrogenation | Anisole/DMSO | Not specified | Mn: 10-30 kDa | [4] |

Part 3: Synthesis of Polyimides from Diaminobiphenyl

Polyimides are another class of high-performance polymers with exceptional thermal stability, chemical resistance, and dielectric properties. They are typically synthesized in a two-step process involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.

Experimental Protocol: Two-Step Synthesis of a Polyimide from 2,2'-Diaminobiphenyl and a Dianhydride

This protocol outlines the synthesis of a polyimide from 2,2'-diaminobiphenyl and an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA).[5]

Materials:

-

2,2'-Diaminobiphenyl

-

Aromatic tetracarboxylic dianhydride (e.g., PMDA)

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

-

Methanol

-

Nitrogen gas (N₂)

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

-

Glass plates for film casting

-

Vacuum oven or furnace with temperature programming

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Diamine Solution: In a dry, nitrogen-purged three-necked flask, dissolve the 2,2'-diaminobiphenyl in anhydrous NMP with stirring.

-

Dianhydride Addition: Add the dianhydride as a solid powder to the stirred diamine solution in one portion. The reaction is typically carried out at room temperature.

-

Polymerization: Continue stirring the solution at room temperature for several hours (e.g., 8-24 hours) under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

Step 2: Imidization (Thermal)

-

Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film of uniform thickness.

-

Solvent Removal: Place the cast film in a vacuum oven at a low temperature (e.g., 60-80 °C) to slowly remove the solvent.

-

Thermal Curing: Subject the dried poly(amic acid) film to a staged heating program in a furnace or oven under a nitrogen atmosphere. A typical heating cycle might be: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This process drives the cyclodehydration to form the imide rings.

-

Polyimide Film: After cooling, the resulting flexible and tough polyimide film can be peeled from the glass substrate.

Table 3: Representative Conditions for Polyimide Synthesis from Diaminobiphenyl Derivatives

| Diamine | Dianhydride | Polymerization Method | Solvent | Imidization | Inherent Viscosity (dL/g) of Poly(amic acid) | Reference |

| 2,2'-Bis(p-aminophenoxy)biphenyl | Pyromellitic dianhydride (PMDA) | Two-step | NMP | Thermal | 0.40-0.70 | [5] |

| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl | Various dianhydrides | Two-step | NMP/DMAc | Thermal/Chemical | Not specified | [6][7] |

Workflow for the Two-Step Polyimide Synthesis

References

- 1. CN103433059A - Catalyst used in hydrogenation reaction of m-dinitrobenzene to synthesize m-phenylenediamine and application of catalyst - Google Patents [patents.google.com]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

Application Notes and Protocols for High-Yield Dinitrobiphenyl Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-yield synthesis of various dinitrobiphenyl isomers, crucial intermediates in pharmaceutical and materials science research. The methodologies presented are based on established and modern synthetic strategies, including the Ullmann coupling, Suzuki-Miyaura cross-coupling, and diazotization reactions.

Data Presentation: Comparative Analysis of Synthesis Methods

The following table summarizes the quantitative data for different high-yield synthesis methods for 2,2'-, 3,3'-, and 4,4'-dinitrobiphenyl, allowing for easy comparison of their efficiencies.

| Target Compound | Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| 2,2'-Dinitrobiphenyl | Conventional Ullmann Coupling | o-Chloronitrobenzene, Copper bronze | - | Sand (as dispersant) | ~2.7 hours | 215–225 | 52-61 | |

| 2,2'-Dinitrobiphenyl | Solvent-Free Ullmann Coupling (Ball Milling) | 2-Iodonitrobenzene | Copper vial and ball | None | Overnight | Ambient | 97 | [1][2] |

| 2,2'-Dinitrobiphenyl | Solvent-Free Ullmann Coupling (Heating) | 1-Iodo-2-nitrobenzene, Copper powder | - | Sand (as dispersant) | 20-30 seconds | ~290 | 50-90 (conversion) | |

| Unsymmetrical 2,2'-Dinitrobiphenyls | Suzuki-Miyaura Cross-Coupling | 2-Nitrohalobenzene, 2-Nitrophenylboronic acid | Palladium catalyst (e.g., Pd(OAc)₂) | Various | 1.5-6 hours | 20 | Varies | [3] |

| 3,3'-Dinitrobiphenyl | Diazotization of m-nitroaniline | m-Nitroaniline, NaNO₂, H₂SO₄ | Copper(I) chloride | Water, HCl | Not specified | Cold | 87 | |

| 4,4'-Dinitrobiphenyl | Diazotization of p-nitroaniline | p-Nitroaniline, NaNO₂, H₂SO₄ | Copper(I) chloride | Water, HCl | Not specified | Cold | 55 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: High-Yield Synthesis of 2,2'-Dinitrobiphenyl via Solvent-Free High-Speed Ball Milling (HSBM) Ullmann Coupling

This protocol describes a highly efficient and environmentally friendly method for synthesizing 2,2'-dinitrobiphenyl.[4][1][2]

Materials:

-

2-Iodonitrobenzene

-

Custom-made copper vial with a copper ball bearing

-

High-Speed Ball Miller (e.g., Parr Hydrogenator/Shaker)

-

Ethanol (for recrystallization)

Procedure:

-

Place 2-iodonitrobenzene (e.g., 2.5 g, ~10 mmol) into a copper vial containing a copper ball-bearing.

-

Securely cap the vial and place it in the high-speed ball miller.

-

Shake the mixture overnight at ambient temperature.

-

After the reaction is complete, open the vial and collect the solid product.

-

Recrystallize the crude product from hot ethanol to obtain bright yellow needle-like crystals of 2,2'-dinitrobiphenyl.

-

Dry the crystals under vacuum.

Characterization:

-

Melting Point: 114–116 °C[2]

-

¹H NMR (400 MHz, CDCl₃): δ 8.22 (d, 2H), 7.68 (t, 2H), 7.60 (t, 2H), 7.29 (d, 2H)[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 147.1, 134.1, 133.3, 130.8, 129.1, 124.7[4]

Protocol 2: Synthesis of 2,2'-Dinitrobiphenyl via Conventional Ullmann Coupling

This traditional method provides a reliable route to 2,2'-dinitrobiphenyl.[5]

Materials:

-

o-Chloronitrobenzene

-

Copper bronze (activated)

-

Clean, dry sand

-

Ethanol

-

Norit (activated carbon)

-

1 L flask with a mechanical stirrer

-

Oil bath

Procedure:

-

In a 1 L flask equipped with a mechanical stirrer, place 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.

-

Heat the mixture in an oil bath to 215–225 °C.

-

Slowly add 200 g of activated copper bronze over approximately 1.2 hours while maintaining the temperature.

-

Continue stirring and heating at 215–225 °C for an additional 1.5 hours.

-

While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.

-

Once cooled, break up the clumps in a mortar.

-

Boil the mixture with two 1.5 L portions of ethanol for 10 minutes each, filtering the hot solution each time.

-

Cool the combined filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.

-

Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.

-

For purification, dissolve the product in hot ethanol, treat with Norit, filter, and recrystallize.

Characterization:

-

Melting Point: 123.5–124.5 °C[5]

Protocol 3: Synthesis of Unsymmetrical 2,2'-Dinitrobiphenyls via Suzuki-Miyaura Cross-Coupling

This method is particularly useful for the synthesis of unsymmetrically substituted dinitrobiphenyls.

Materials:

-

Substituted 2-nitrohalobenzene (e.g., 1-iodo-2-nitrobenzene)

-

Substituted 2-nitrophenylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Methanol/Water or DMF/Water)

-

Round-bottom flask

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the 2-nitrohalobenzene (1 mmol), 2-nitrophenylboronic acid (1 mmol), palladium catalyst (e.g., 0.02 mmol Pd(OAc)₂), and base (e.g., 2 mmol K₂CO₃).

-

Add the chosen solvent system (e.g., 5 mL solvent and 1 mL water).

-

Stir the reaction mixture at the appropriate temperature (e.g., 20 °C) for the required time (e.g., 1.5-6 hours), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of 3,3'- and 4,4'-Dinitrobiphenyl via Diazotization

This classical method is effective for the synthesis of symmetrical dinitrobiphenyls from nitroanilines.

Materials:

-

m-Nitroaniline or p-Nitroaniline

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Concentrated Hydrochloric Acid

-

Ice-salt bath

Procedure:

-

Prepare a suspension of the corresponding nitroaniline (e.g., 30 g of m-nitroaniline) in a mixture of concentrated sulfuric acid (45 g) and water (60 ml) in a flask cooled in an ice-salt bath.

-

Diazotize the aniline by the slow addition of a solution of sodium nitrite (15.3 g in water).

-

Slowly add the cold diazonium salt solution with vigorous stirring to a cold solution of copper(I) chloride (22 g) in concentrated hydrochloric acid (100 ml).

-

A vigorous evolution of nitrogen will occur. Continue stirring until the reaction subsides and the solution turns green.

-

Filter the precipitated product.

-

For 3,3'-dinitrobiphenyl, purify by steam distillation. The product will be obtained as yellow needles.

-

For 4,4'-dinitrobiphenyl, purify by recrystallization from benzene.

Characterization:

-

3,3'-Dinitrobiphenyl Melting Point: 200 °C

-

4,4'-Dinitrobiphenyl Melting Point: 237 °C

Mandatory Visualizations

Caption: Workflow for Solvent-Free Ullmann Coupling via Ball Milling.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

References

Application Note: Purification of 2,2'-Dibromo-5,5'-dinitrobiphenyl by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the purification of 2,2'-Dibromo-5,5'-dinitrobiphenyl via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for downstream applications in research and drug development. The protocol is based on established methodologies for analogous biphenyl compounds and provides a systematic approach to solvent selection and execution of the recrystallization process.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds and materials with potential applications in medicinal chemistry and materials science. The purity of this starting material is critical for the successful synthesis of target molecules and for ensuring the reliability of biological and physical property evaluations. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a selected solvent system at varying temperatures. This document provides a detailed experimental protocol for the recrystallization of this compound, including solvent selection, and a workflow for achieving high purity.

Experimental Protocol

The following protocol is a general guideline and may require optimization based on the initial purity of the this compound and the specific impurities present. The procedure is adapted from established methods for the recrystallization of 2,2'-dinitrobiphenyl.

2.1. Materials and Equipment

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol, Acetone, or a mixture)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

2.2. Solvent Selection

The choice of solvent is crucial for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Based on the purification of similar compounds like 2,2'-dinitrobiphenyl and other polybrominated biphenyls, ethanol and acetone are recommended as starting points for solvent screening.

Table 1: Hypothetical Solubility Data for Solvent Screening

| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |

| Ethanol | Low | High | Good potential for crystal growth. |

| Acetone | Moderate | Very High | May require a co-solvent or larger volumes for efficient recovery. |

| Water | Insoluble | Insoluble | Can be used as an anti-solvent. |

| Toluene | High | Very High | Poor choice, high solubility at room temperature. |

2.3. Recrystallization Procedure

-

Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol) to just cover the solid.

-

Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is important to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery of the purified product upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

2.4. Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques, such as melting point determination, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range close to the literature value and the absence of impurity peaks in the chromatogram or spectrum are indicative of high purity.

Workflow Diagram

The following diagram illustrates the logical workflow of the recrystallization process.

Application Note: High-Resolution Purification of 2,2'-Dibromo-5,5'-dinitrobiphenyl via Automated Flash Column Chromatography

Abstract

This application note details a robust and efficient method for the purification of 2,2'-Dibromo-5,5'-dinitrobiphenyl, a key intermediate in various synthetic applications, including the development of novel organic materials and pharmaceuticals. The described protocol utilizes automated flash column chromatography with a silica gel stationary phase and a hexane-ethyl acetate gradient as the mobile phase. This method provides high purity and yield, overcoming challenges associated with the removal of closely related impurities and unreacted starting materials. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy for this class of compounds.

Introduction

This compound is a functionalized aromatic compound whose purity is critical for subsequent synthetic transformations. Impurities, such as mono-brominated species, isomers, or residual starting materials from coupling reactions, can significantly impact the outcome of downstream applications. While recrystallization is a common purification technique, it may not be sufficient for removing impurities with similar solubility profiles. Column chromatography, therefore, presents a more effective strategy for achieving high levels of purity. This document provides a detailed protocol for the purification of this compound using automated flash column chromatography, a technique that offers superior separation efficiency and reproducibility compared to traditional gravity-fed methods.

Materials and Methods

Materials and Reagents

-

Crude this compound: Synthesized via standard Ullmann or Suzuki coupling reactions.

-

Silica Gel: High-purity, flash chromatography grade, 40-63 µm particle size.

-

Solvents: HPLC grade n-hexane and ethyl acetate.

-

Sample Loading: The crude product was dry-loaded onto silica gel for optimal separation.

-

Instrumentation: An automated flash chromatography system equipped with a UV-Vis detector was used for the purification.

Chromatographic Conditions

The separation was optimized using a gradient elution method to ensure the efficient separation of the target compound from impurities.

| Parameter | Value |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase A | n-Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient Elution | 0-50% B over 20 column volumes (CV) |

| Flow Rate | 40 mL/min (for a 40 g column) |

| Detection Wavelength | 254 nm and 320 nm |

| Column Size | 40 g (scalable based on sample quantity) |

| Sample Loading | Dry loading with silica gel (1:3 sample to silica ratio) |

| Expected Retention Volume | Approximately 8-12 CV |

| Typical Yield | >90% (of theoretical pure compound) |

| Purity (Post-Chromo) | >98% (as determined by HPLC and NMR) |

Experimental Protocol

-

Sample Preparation:

-

Dissolve 1 gram of crude this compound in a minimal amount of dichloromethane or acetone.

-

Add 3 grams of silica gel to the solution.

-

Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

-

-

Column Equilibration:

-

Install a 40 g silica flash column onto the automated chromatography system.

-

Equilibrate the column with 100% n-hexane for at least 2 column volumes.

-

-

Sample Loading:

-

Load the dry-loaded sample onto the column using a solid-phase sample loader.

-

-

Chromatographic Run:

-

Initiate the gradient elution method as specified in the table above.

-

Monitor the separation in real-time using the UV detector at 254 nm and 320 nm.

-

-

Fraction Collection:

-